Heroin-CH2-acid

Heroin vaccine Hapten deuteration Antibody titer

Heroin-CH2-acid (3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid) is a carboxyl-linker heroin hapten engineered for conjugate vaccine development against opioid use disorder. It belongs to a class of third-generation heroin haptens that replace the N-methyl group of the morphinan scaffold with an N-propanoic acid linker to enable carrier protein coupling while preserving the critical 3,6-diacetyl ester structural features for antibody recognition.

Molecular Formula C23H25NO7
Molecular Weight 427.4 g/mol
Cat. No. B12371284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeroin-CH2-acid
Molecular FormulaC23H25NO7
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O
InChIInChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1
InChIKeyCLAQKZWDSGTQAX-YRRUUWTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heroin-CH2-acid for Vaccine Research: Hapten Design & Procurement Guide


Heroin-CH2-acid (3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid) is a carboxyl-linker heroin hapten engineered for conjugate vaccine development against opioid use disorder. It belongs to a class of third-generation heroin haptens that replace the N-methyl group of the morphinan scaffold with an N-propanoic acid linker to enable carrier protein coupling while preserving the critical 3,6-diacetyl ester structural features for antibody recognition [1]. As a protium hapten (designated HAc in the primary literature), it serves as the non-deuterated baseline comparator in head-to-head vaccine studies evaluating hapten deuteration strategies and represents a foundational tool for generating antibodies that target heroin and its psychoactive metabolite 6-acetylmorphine (6-AM) [2].

Heroin-CH2-acid: Why Hapten Linker Chemistry Cannot Be Generically Substituted


In the field of anti-opioid immunotherapy, small structural modifications to hapten linker chemistry produce large and unpredictable effects on vaccine-elicited antibody titer, binding affinity, and in vivo protection against heroin challenge. Heroin-CH2-acid, bearing an N-propanoic acid linker, generates a qualitatively different polyclonal antibody response compared to both its regioselectively deuterated counterpart (Heroin-CH2-acid-d6) and haptens with alternative linker architectures such as 6-AmHap [1]. Direct comparative studies demonstrate that the protium hapten yields measurably inferior antibody titers and poorer heroin binding affinity relative to the deuterated variant, leading to reduced blockade of heroin-induced antinociception in murine behavioral models [2]. These data establish that heroin haptens are functionally non-interchangeable and that procurement decisions must be guided by empirical comparative evidence rather than structural similarity alone.

Heroin-CH2-acid Evidence Guide: Direct Comparator Performance Data for Procurement Decisions


Antibody Titer: Head-to-Head Comparison of Heroin-CH2-acid (HAc) vs. Deuterated Heroin-CH2-acid-d6 (HdAc) Vaccines

In a head-to-head vaccine study in BALB/c mice (n=6 per group), the deuterated hapten HdAc (Heroin-CH2-acid-d6) conjugated to keyhole limpet hemocyanin (KLH) generated significantly higher midpoint ELISA antibody titers than the protium hapten HAc (Heroin-CH2-acid) after an 11-week immunization schedule. The superior titers were observed across both male and female cohorts and were statistically significant (P ≤ 0.001) when compared to control groups. The polyclonal antibodies elicited by the HdAc vaccine also demonstrated superior recognition of HAc-BSA conjugate, indicating a broader and more robust B-cell response [1]. This constitutes the most direct comparative evidence available for this compound class and establishes the protium hapten as the quantifiably inferior immunogen in this vaccine format.

Heroin vaccine Hapten deuteration Antibody titer

Antibody Affinity for Heroin: SPR-Based Comparison of HAc vs. HdAc

Surface plasmon resonance (SPR) analysis of pooled week 11 sera revealed a substantial difference in antibody binding affinity to heroin between the two vaccine groups. The HdAc vaccine generated polyclonal antibodies with tight binding affinity to heroin, whereas the HAc vaccine produced antibodies exhibiting poor affinity to the parent drug [1]. While no meaningful differences in 6-AM affinity were observed between the two vaccine groups, the differential heroin affinity was identified as a key driver of the superior behavioral efficacy of the deuterated vaccine. This affinity disparity is mechanistically significant because effective heroin sequestration in serum requires high-affinity binding to prevent the drug from crossing the blood-brain barrier.

Surface plasmon resonance Heroin binding affinity SPR IC50

In Vivo Antinociception Efficacy: Hot Plate Behavioral Comparison of HAc vs. HdAc Vaccines

The ultimate translational metric for heroin vaccine performance is the ability to blunt heroin-induced antinociception in behavioral assays. In murine hot plate and tail-flick assays conducted at week 11 post-immunization, the HdAc vaccine consistently outperformed the HAc vaccine in both male and female BALB/c mice [1]. The improved antinociception blockade observed with the deuterated hapten was attributed directly to the combination of higher antibody titers and superior affinity to both 6-AM and heroin. This behavioral efficacy data contextualizes the immunological measurements and demonstrates that the titer and affinity disadvantages of the protium hapten culminate in measurably weaker protection against heroin challenge.

Heroin-induced antinociception Hot plate assay Vaccine efficacy

Blood-Brain Distribution of 6-AM: HdAc Vaccine Sequestered More Active Metabolite vs. HAc

Blood-brain biodistribution analysis conducted with pooled sera from each vaccine group demonstrated that the HdAc vaccine sequestered a greater quantity of the active heroin metabolite 6-AM in serum, resulting in a lower blood-to-brain ratio compared to the HAc vaccine [1]. This finding directly corroborates the SPR affinity data and provides a pharmacokinetic mechanism underlying the superior behavioral efficacy of the deuterated hapten. The reduced brain penetration of 6-AM in HdAc-vaccinated mice is consistent with the higher antibody quantities and affinities measured in the immunological assays and confirms that the differences in hapten deuteration translate into meaningful changes in drug distribution.

Blood-brain barrier 6-acetylmorphine sequestration Biodistribution

Hapten Linker Architecture Class-Level Distinction: Heroin-CH2-acid vs. 6-AmHap

Heroin-CH2-acid and 6-AmHap represent two structurally distinct approaches to heroin hapten design. Heroin-CH2-acid retains the 3,6-diacetyl ester groups of heroin and installs a carboxylic acid linker via N-alkylation at the morphinan nitrogen position, enabling standard EDC/NHS-mediated carrier protein coupling [1]. In contrast, 6-AmHap incorporates an amide-linked spacer at the C-6 position, which confers hydrolytic stability at the expense of structural fidelity to the parent heroin molecule [2]. While no published study has directly compared antibody responses elicited by these two haptens in a single experiment, the class-level evidence indicates that N-linked haptens (Heroin-CH2-acid) preserve the critical C-6 acetyl ester that is the primary metabolic labile group in heroin, whereas C-6 amide haptens (6-AmHap) replace this ester with a stable amide bond [1][2]. This difference in metabolic mimicry may influence the specificity of the antibody response toward heroin versus its metabolites and is an actionable consideration for researchers selecting a hapten scaffold.

Hapten design Linker chemistry Carrier protein conjugation

Carrier Protein Coupling Efficiency: Comparable Between Heroin-CH2-acid (HAc) and Deuterated Hapten (HdAc)

MALDI-TOF mass spectrometry analysis confirmed that no significant difference in hapten coupling efficiency was observed between the protium hapten (Heroin-CH2-acid, HAc) and the deuterated hapten (Heroin-CH2-acid-d6, HdAc) when conjugated to the carrier protein keyhole limpet hemocyanin (KLH) [1]. This finding is methodologically important because it excludes differential hapten loading as a confounding variable in the comparative vaccine study. The comparable coupling efficiency indicates that the immunogenicity differences between HAc and HdAc are attributable to intrinsic immunological recognition differences (i.e., deuterium isotope effects on B-cell receptor activation) rather than differences in the quantity of hapten presented to the immune system.

Hapten conjugation MALDI-TOF MS Carrier protein coupling

Heroin-CH2-acid Application Scenarios: Where the Evidence Supports Specific Use in Research and Development


Baseline Comparator in Hapten Deuteration and Structural Optimization Studies

Heroin-CH2-acid is uniquely validated as the protium reference hapten for head-to-head studies evaluating the immunopharmacological impact of hapten deuteration. The Belz et al. (2020) study [1] provides a complete experimental framework—including vaccination schedule, ELISA titer methodology, SPR affinity protocols, and behavioral testing—that directly compares HAc against HdAc across multiple immunological endpoints. Procurement of Heroin-CH2-acid alongside its deuterated counterpart enables researchers to replicate and extend this comparative paradigm, testing additional deuteration patterns or alternative isotopic modifications while maintaining methodological continuity with the published benchmark dataset.

Fundamental B-cell Activation and Antibody Repertoire Studies

The structurally defined N-propanoic acid linker of Heroin-CH2-acid provides a chemically tractable scaffold for studying how subtle hapten structural variations influence B-cell receptor (BCR) activation and the resulting polyclonal antibody repertoire. The documented immunological inferiority of HAc relative to HdAc [1] makes this hapten a valuable tool for investigating the immunological mechanisms by which deuterium isotope effects alter T-cell-dependent B-cell responses to small-molecule haptens. This has implications beyond the opioid vaccine field, informing general principles of hapten immunogenicity relevant to other drug-of-abuse vaccines and anti-toxin immunotherapies.

Heroin Metabolite Cross-Reactivity and Specificity Screening

In the Belz et al. study, antibodies elicited by both HAc and HdAc vaccines were evaluated for binding to heroin and 6-AM by SPR, with the HAc antibody repertoire showing differential affinity patterns (poor binding to heroin, comparable binding to 6-AM vs. HdAc) [1]. Heroin-CH2-acid can therefore be employed as a specific screening tool to map antibody epitope preferences and cross-reactivity profiles across panels of structurally related opioids (heroin, 6-AM, morphine, and synthetic opioids), enabling rational optimization of hapten structure to achieve desired breadth or selectivity of the antibody response.

Vaccine Formulation and Adjuvant Compatibility Screening

Because Heroin-CH2-acid demonstrates robust conjugation efficiency to KLH (confirmed by MALDI-TOF MS) and elicits measurable antibody titers in BALB/c mice [1], it serves as a consistent baseline hapten for testing novel carrier proteins, adjuvants, and nanoparticle delivery platforms in anti-opioid vaccine research. Its well-characterized immunogenicity profile—including the documented limitations in heroin affinity and behavioral protection—provides a responsive baseline against which formulation improvements can be quantitatively measured.

Quote Request

Request a Quote for Heroin-CH2-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.